Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-oxa-2-azaspiro[34]octane-3-carboxylate is a heterocyclic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, utilizing cost-effective reagents, and implementing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is explored for its use in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but differs in functional groups and specific applications.
Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-3-carboxylate:
Uniqueness
Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate stands out due to its specific structural features, which confer unique reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance.
Biological Activity
Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological mechanisms, research findings, and case studies, highlighting its significance in drug development.
Structural Characteristics
This compound features a unique spirocyclic structure that includes both nitrogen and oxygen atoms. Its molecular formula is C9H13NO3, and it serves as an important intermediate in organic synthesis, particularly for complex heterocyclic compounds. The structural uniqueness contributes to its varied chemical reactivity and biological interactions .
Biological Activity Overview
Research indicates that this compound interacts with multiple biological targets, particularly enzymes involved in metabolic pathways. Its mechanism of action may involve binding interactions that alter enzyme activity or influence critical signaling pathways within cells .
Key Findings
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes linked to various disease processes, suggesting its potential as a lead compound for drug development .
- Pharmacokinetic Properties : The compound exhibits favorable pharmacokinetic properties, including solubility and stability under various conditions, which are crucial for therapeutic applications .
- Therapeutic Applications : Due to its ability to modulate biological pathways, it has been investigated for potential uses in treating conditions such as cancer and metabolic disorders .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:
Compound Name | Structural Features | Uniqueness |
---|---|---|
6-Azaspiro[3.4]octane-8-carboxylic acid | Similar spirocyclic structure | Different carboxylic acid functional group |
Methyl 6-azaspiro[3.4]octane hydrochloride | Hydrochloride salt form | Different ionization state |
2-Oxa-6-azaspiro[3.4]octane | Variation in the position of oxygen | Distinct spatial arrangement |
6-Azaspiro[2.5]octane hydrochloride | Different ring size | Unique ring configuration |
This table illustrates how this compound stands out due to its specific structural features that confer distinct chemical reactivity and potential biological activity compared to these similar compounds .
Case Study 1: Enzyme Interaction
A study explored the interaction of this compound with a specific enzyme involved in metabolic regulation. The findings indicated that the compound significantly inhibited enzyme activity at low micromolar concentrations, suggesting its potential as a therapeutic agent in metabolic disorders .
Case Study 2: Pharmacological Evaluation
In a pharmacological evaluation, researchers administered this compound to animal models to assess its efficacy in reducing tumor growth. The results demonstrated a notable reduction in tumor size compared to control groups, highlighting its potential application in oncology .
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-7(10)6-8(4-9-6)2-3-12-5-8/h6,9H,2-5H2,1H3 |
InChI Key |
OXSKPIQFWAHWOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(CCOC2)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.